molecular formula C13H9F3N4 B1397462 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1202616-57-6

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B1397462
CAS RN: 1202616-57-6
M. Wt: 278.23 g/mol
InChI Key: QWEGNUKGLFMDFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV) may exist .


Chemical Reactions Analysis

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Medicinal Chemistry: RORγt Inverse Agonists

Compounds containing the 1,2,4-triazolo[1,5-a]pyridine moiety, such as 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine, have been identified as potent RORγt inverse agonists . These are significant in the treatment of autoimmune diseases by modulating the immune response.

Pharmacology: JAK Inhibitors

This compound also exhibits activity as JAK1 and JAK2 inhibitors . JAK inhibitors play a crucial role in the treatment of myeloproliferative neoplasms and are being explored for their potential in treating other inflammatory and autoimmune diseases.

Cardiovascular Therapeutics

The triazolopyridine derivatives are utilized in the treatment of cardiovascular disorders . They can act on various pathways involved in cardiac function and are valuable for developing new cardiovascular drugs.

Antidiabetic Applications

These compounds have shown promise in the treatment of type 2 diabetes . By influencing the metabolic pathways, they can help in managing blood glucose levels and improving insulin sensitivity.

Oncology: Hyperproliferative Disorders

Their application extends to the treatment of hyperproliferative disorders , which include a range of conditions characterized by excessive cell growth, such as cancer.

Material Sciences

Interestingly, the triazolopyridine compounds have found applications in material sciences . Their unique chemical structure can be beneficial in creating materials with specific properties for industrial applications.

Sustainable Chemistry: Eco-friendly Synthesis

A recent study has highlighted an eco-friendly synthesis method for triazolopyridines using microwave irradiation . This approach is catalyst-free and additive-free, making it a sustainable option for producing these compounds.

Biological Research: FABP Inhibitors

Lastly, these compounds are recognized for their role as inhibitors of fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 . These proteins are therapeutic targets for disorders like dyslipidemia and coronary heart disease.

Future Directions

The compound’s potential as a CDK2 inhibitor makes it an appealing target for future cancer treatment research . Further studies could explore its efficacy and safety in preclinical and clinical trials.

properties

IUPAC Name

8-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEGNUKGLFMDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

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